N,N'-Terephthalylidene-bis(4-fluoroaniline)

Catalog No.
S707531
CAS No.
17866-84-1
M.F
C20H14F2N2
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Terephthalylidene-bis(4-fluoroaniline)

CAS Number

17866-84-1

Product Name

N,N'-Terephthalylidene-bis(4-fluoroaniline)

IUPAC Name

N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine

Molecular Formula

C20H14F2N2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H

InChI Key

VBCDABROGMPOGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F

N,N'-Terephthalylidene-bis(4-fluoroaniline) is an organic compound with the molecular formula C20_{20}H14_{14}F2_{2}N2_{2} and a molecular weight of 320.34 g/mol. It is characterized by its unique structure, which features two 4-fluoroaniline units linked by a terephthalylidene group. This compound appears as a light yellow to orange powder or crystalline solid and has a melting point ranging from 151 to 155 °C .

Liquid Crystals

N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits liquid crystalline behavior, meaning it can transition between different phases depending on temperature. This property makes it a potential candidate for developing new liquid crystal materials for various applications, including:

  • Display technology: Liquid crystals are crucial components in various display technologies, such as LCD screens and electronic displays. Research suggests that N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives might hold promise for developing new liquid crystal materials with improved properties like faster response times, wider viewing angles, and lower power consumption [].
  • Optical sensors: Liquid crystals can be used in various optical sensors due to their ability to change their optical properties in response to external stimuli like light, pressure, or electric fields. N,N'-Terephalylidene-bis(4-fluoroaniline) and its derivatives are being explored for potential applications in developing new optical sensors with high sensitivity and selectivity [].

Organic Materials Science

N,N'-Terephthalylidene-bis(4-fluoroaniline) belongs to a class of organic compounds known as Schiff bases. These compounds are known for their interesting electronic and structural properties, making them attractive candidates for various applications in organic materials science, such as:

  • Organic photovoltaics: Organic photovoltaics (OPVs) are devices that convert light energy into electricity. Research suggests that N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives could be used as hole-transport materials in OPVs, which play a crucial role in efficiently transporting positive charges within the device [].
  • Organic light-emitting diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives are being explored for potential applications in developing new OLED materials with improved efficiency and color properties [].
Typical of imines and aromatic compounds. Notably, it may participate in:

  • Condensation Reactions: The formation of N,N'-Terephthalylidene-bis(4-fluoroaniline) itself is a result of the condensation between terephthalaldehyde and 4-fluoroaniline.
  • Electrophilic Aromatic Substitution: The presence of fluorine substituents can influence the reactivity of the aromatic rings, making them susceptible to electrophilic attack.
  • Hydrolysis: Under acidic or basic conditions, the imine linkages may hydrolyze, leading to the formation of corresponding amines and aldehydes.

N,N'-Terephthalylidene-bis(4-fluoroaniline) can be synthesized through the following general method:

  • Condensation Reaction:
    • Combine terephthalaldehyde with 4-fluoroaniline in an appropriate solvent (e.g., ethanol).
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion, cool the solution and precipitate the product by adding water or another non-solvent.
    • Filter, wash, and dry the resulting solid.

This method allows for high yields and purity of the target compound .

N,N'-Terephthalylidene-bis(4-fluoroaniline) has several notable applications:

  • Liquid Crystals: Due to its unique molecular structure, it exhibits liquid crystalline behavior, making it suitable for use in display technologies.
  • Material Science: The compound can be utilized in the development of advanced materials with specific optical and electronic properties.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

Studies involving N,N'-Terephthalylidene-bis(4-fluoroaniline) have focused on its interactions with various biological systems. These studies often explore:

  • Binding Affinities: Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanisms of Action: Understanding how structural features influence its biological effects.
  • Synergistic Effects: Examining how this compound interacts with other drugs or compounds to enhance therapeutic efficacy.

Several compounds share structural similarities with N,N'-Terephthalylidene-bis(4-fluoroaniline). Here are some examples along with a brief comparison:

Compound NameStructure TypeUnique Features
N,N'-Bis(4-fluoroaniline)-terephthalamideAmide derivativeExhibits different solubility properties
N,N'-DiphenylureaUrea derivativeKnown for strong hydrogen bonding capabilities
4-FluorobenzophenoneKetone derivativeUsed extensively in photochemical applications
N,N'-Terephthalylidene-bis(2-methyl-aniline)Similar imine structureAlters electronic properties due to methyl substitution

N,N'-Terephthalylidene-bis(4-fluoroaniline) is unique due to its specific arrangement of fluorine substituents on the aniline rings, which can significantly influence its chemical reactivity and physical properties compared to these similar compounds .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17866-84-1

Dates

Modify: 2023-08-15

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